2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride
Overview
Description
The compound “2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride” belongs to the class of pyrazole derivatives . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Unfortunately, specific molecular structure details for “2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride” are not found in the retrieved sources.Scientific Research Applications
- Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
- Application : Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
- Methods : Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results : The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047). Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Imidazole Containing Compounds
Hydrazine-Coupled Pyrazole Derivatives
- Application : BLU-667 is a potent and selective inhibitor of RET, a receptor tyrosine kinase. It has been shown to inhibit RET signaling and proliferation of cells with RET mutations .
- Methods : In a kinase library containing 371 kinases, BLU-667 was found to be at least 100 times more selective for RET than 96% of the kinases . In cancer cells with RET mutations, BLU-667 specifically inhibited RET signaling and was more effective at inhibiting the proliferation of these cell lines than other multi-kinase inhibitors .
- Results : In vivo, BLU-667 effectively inhibited xenograft tumors driven by various RET mutations and fusions in non-small cell lung cancer (NSCLC) and thyroid cancer, without inhibiting VEGFR2 . BLU-667 was well tolerated in in vivo experiments .
- Application : Some derivatives of imidazole have shown good antimicrobial potential .
- Methods : Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide and evaluated it for anti-tubercular activity against Mycobacterium tuberculosis strain using rifampicin as a reference drug .
- Results : The results of this study were not specified in the source .
BLU-667
Imidazole Derivatives
- Application : Some derivatives of imidazole have shown good antimicrobial potential .
- Methods : Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide and evaluated it for anti-tubercular activity against Mycobacterium tuberculosis strain using rifampicin as a reference drug .
- Results : The results of this study were not specified in the source .
- Application : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
- Methods : The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim was acquired from the Protein Data Bank (PDB ID:2bfm), justified the better antileishmanial activity of compound 13 .
- Results : The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) .
Imidazole Containing Compounds in Antimicrobial Research
Molecular Docking Study of Hydrazine-Coupled Pyrazole Derivatives
properties
IUPAC Name |
2-(4-amino-5-methylpyrazol-1-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-4-6(8)3-9-10(4)5(2)7(11)12;/h3,5H,8H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWSXARRGYWZLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride | |
CAS RN |
1431966-34-5 | |
Record name | 1H-Pyrazole-1-acetic acid, 4-amino-α,5-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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